2,3-Quinolinedimethanol
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Overview
Description
2,3-Quinolinedimethanol is an organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, featuring two hydroxymethyl groups attached to the second and third positions of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to have a broad spectrum of biological activities and are known to interact with various targets . For instance, some quinoline derivatives have been reported to inhibit kinase enzymes .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
For instance, some quinoline derivatives have been reported to inhibit kinase enzymes, which play crucial roles in signal transduction pathways .
Pharmacokinetics
Computational studies have been performed to predict the pharmacokinetic profile of some quinoline derivatives .
Result of Action
Some quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines .
Action Environment
The synthesis of some quinoline derivatives has been reported to be influenced by environmental factors such as light and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Quinolinedimethanol typically involves the reaction of quinoline derivatives with formaldehyde under basic conditions. One common method is the Mannich reaction, where quinoline reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as heteropolyacids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Quinolinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: The compound can be reduced to form quinoline-2,3-dimethanol.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: Quinoline-2,3-dimethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,3-Quinolinedimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antitumor and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, used in the synthesis of various derivatives.
2,3-Quinolinedicarboxylic acid: An oxidation product of 2,3-Quinolinedimethanol.
This compound: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
[2-(hydroxymethyl)quinolin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELLZWPUHQWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458687 |
Source
|
Record name | 2,3-Quinolinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57032-14-1 |
Source
|
Record name | 2,3-Quinolinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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